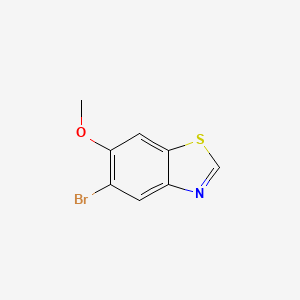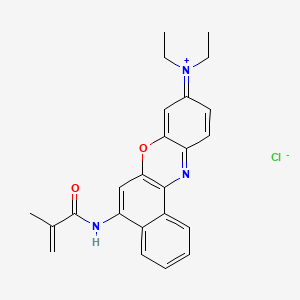
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a specific stereoisomer of trihydroxy bile acids, characterized by its unique configuration of hydroxyl groups and its cholan-24-oic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid typically involves multi-step organic reactions. The process begins with the modification of a steroid nucleus, followed by the introduction of hydroxyl groups at specific positions. Common reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific bacteria or yeast strains are engineered to produce the desired bile acid derivative. This method is often preferred due to its efficiency and sustainability compared to purely chemical synthesis.
化学反应分析
Types of Reactions
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often leading to the formation of ketones or carboxylic acids.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically converting ketones to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or esterification.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2) for halogenation, acetic anhydride for esterification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
科学研究应用
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of (23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors and transporters in the liver and intestines. It aids in the emulsification of dietary fats, facilitating their absorption. The compound also regulates cholesterol levels by promoting the conversion of cholesterol to bile acids.
相似化合物的比较
Similar Compounds
Cholic Acid: Another trihydroxy bile acid with hydroxyl groups at different positions.
Chenodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7.
Ursodeoxycholic Acid: A dihydroxy bile acid with hydroxyl groups at positions 3 and 7, but with a different stereochemistry.
Uniqueness
(23S)-3alpha,7alpha,23-Trihydroxy-5beta-cholan-24-oic Acid is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration imparts distinct biochemical properties, making it valuable for specific research and therapeutic applications.
属性
分子式 |
C24H40O5 |
|---|---|
分子量 |
408.6 g/mol |
IUPAC 名称 |
(2S,4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxypentanoic acid |
InChI |
InChI=1S/C24H40O5/c1-13(10-20(27)22(28)29)16-4-5-17-21-18(7-9-24(16,17)3)23(2)8-6-15(25)11-14(23)12-19(21)26/h13-21,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 |
InChI 键 |
SLDVWYDDPPFGHK-CIEAULFFSA-N |
手性 SMILES |
C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
规范 SMILES |
CC(CC(C(=O)O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
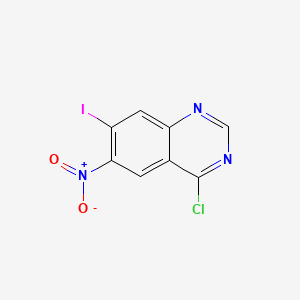
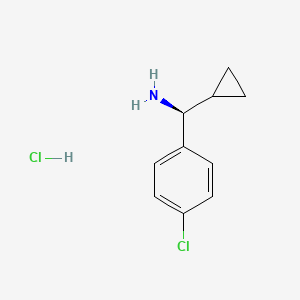
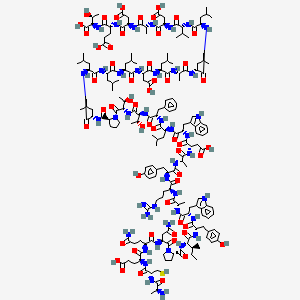
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
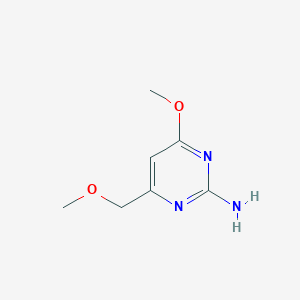
![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)

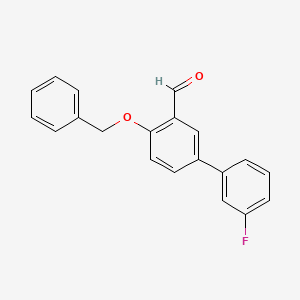

![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
